
RO-44 3902
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RO-44 3902 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological conditions.
Applications De Recherche Scientifique
Overview of RO-44 3902 in Scientific Research
RO-44 3902, identified as a phenyl-pyridine-2-carboxylic acid derivative, was discovered through a cell-based screening approach, leveraging the differential sensitivity of normal and cancer cells to cytotoxic agents. It exhibits low micromolar antiproliferative activity and cytotoxicity against a broad range of human cancer cell lines in vitro. Notably, it demonstrates over 10-fold selectivity toward cancer cells compared to proliferating normal human cells. The cytotoxicity of RO-44 3902 is attributed to its ability to halt cell cycle progression at the mitosis phase, subsequently inducing apoptosis. When administered to nude mice bearing mammary tumor xenografts (MDA-MB-435) for four weeks, RO-44 3902 displayed a significant 73% inhibition of tumor growth. This compound's efficacy and selectivity make it a promising candidate for further investigation in cancer therapeutics (Berthel et al., 2002).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'RO-44 3902' involves the reaction of two starting materials, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and 2-amino-5-chlorobenzophenone, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)", "2-amino-5-chlorobenzophenone" ], "Reaction": [ "Step 1: DDQ is dissolved in anhydrous dichloromethane and cooled to 0°C.", "Step 2: 2-amino-5-chlorobenzophenone is added to the reaction mixture and stirred for 2 hours at 0°C.", "Step 3: The reaction mixture is then warmed to room temperature and stirred for an additional 12 hours.", "Step 4: The resulting mixture is filtered and the solvent is evaporated under reduced pressure.", "Step 5: The residue is dissolved in a mixture of ethanol and water and refluxed for 2 hours.", "Step 6: The solution is cooled and the resulting solid is filtered and washed with water.", "Step 7: The solid is recrystallized from ethanol to obtain the final product, RO-44 3902." ] } | |
Numéro CAS |
143188-51-6 |
Nom du produit |
RO-44 3902 |
Formule moléculaire |
C14H12N6O3 |
Poids moléculaire |
312.28 |
Pureté |
>98% |
Synonymes |
Ethyl 8-azido-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)
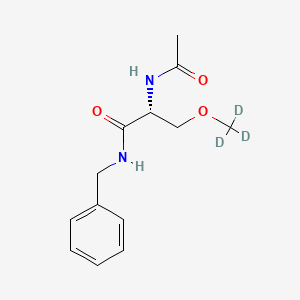
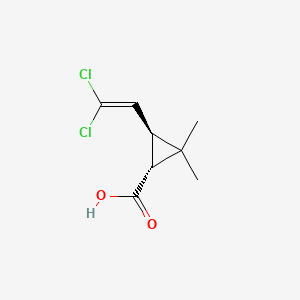
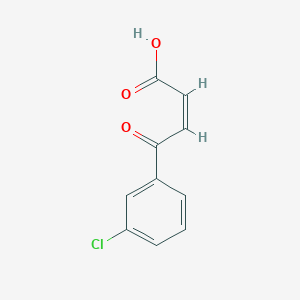
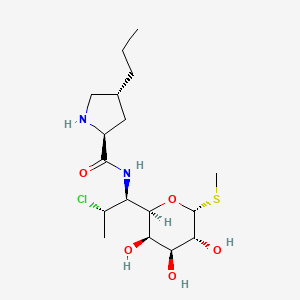
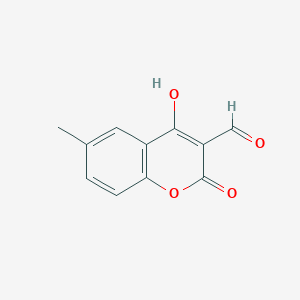
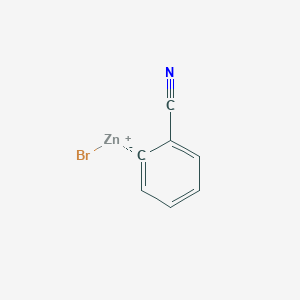
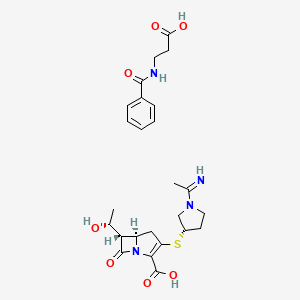
![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)